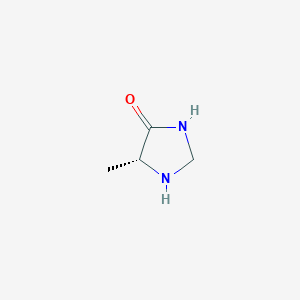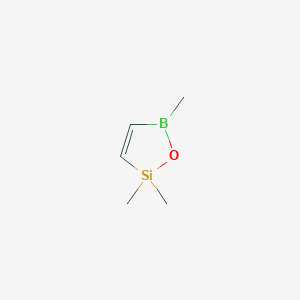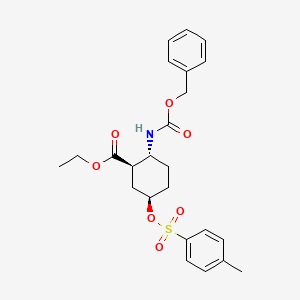
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a benzyloxycarbonylamino group, a toluene-4-sulfonyloxy group, and a cyclohexanecarboxylic acid ethyl ester moiety. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexane ring: The cyclohexane ring is constructed through a series of cyclization reactions.
Introduction of the toluene-4-sulfonyloxy group: The toluene-4-sulfonyloxy group is introduced via a sulfonation reaction using toluene-4-sulfonyl chloride.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted cyclohexane derivatives.
Hydrolysis: Cyclohexanecarboxylic acid derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学研究应用
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzyloxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The toluene-4-sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclohexanecarboxylic acid ethyl ester moiety may influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(methanesulfonyloxy)-cyclohexanecarboxylic acid ethyl ester**: Similar structure but with a methanesulfonyloxy group instead of a toluene-4-sulfonyloxy group.
- (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid methyl ester**: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The unique combination of functional groups in (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester imparts distinct reactivity and potential applications. The presence of both benzyloxycarbonylamino and toluene-4-sulfonyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C24H29NO7S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
ethyl (1R,2R,5R)-5-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H29NO7S/c1-3-30-23(26)21-15-19(32-33(28,29)20-12-9-17(2)10-13-20)11-14-22(21)25-24(27)31-16-18-7-5-4-6-8-18/h4-10,12-13,19,21-22H,3,11,14-16H2,1-2H3,(H,25,27)/t19-,21-,22-/m1/s1 |
InChI 键 |
GWGSOAGYIGAERH-CEMLEFRQSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H](CC[C@H]1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CCOC(=O)C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)

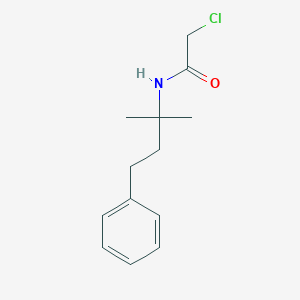
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
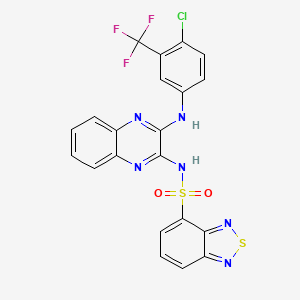
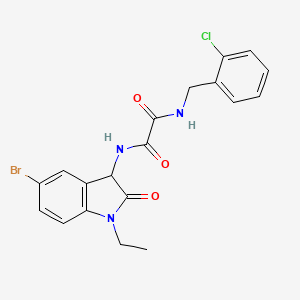
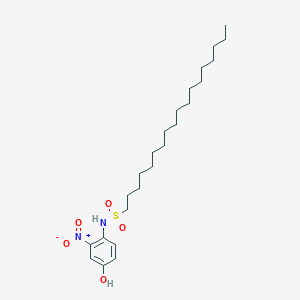
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
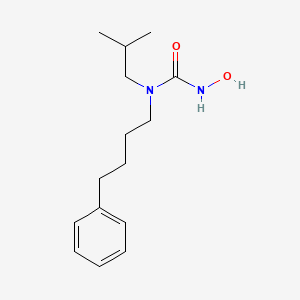
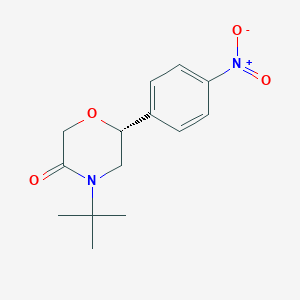
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
